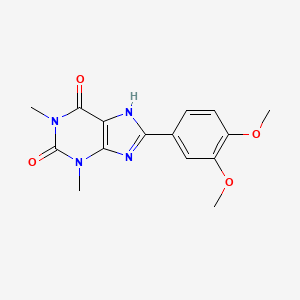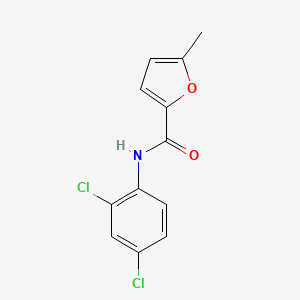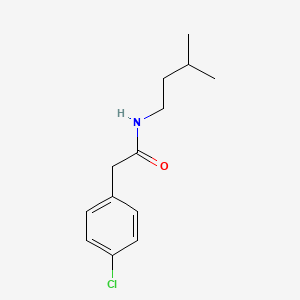
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It belongs to the class of drugs known as centrally acting alpha-agonist hypotensive agents. In recent years, Clonidine has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Wirkmechanismus
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide works by binding to alpha-2 adrenergic receptors in the brain and spinal cord, leading to the inhibition of the sympathetic nervous system. This results in the reduction of heart rate, blood pressure, and anxiety.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the reduction of norepinephrine release, the inhibition of the renin-angiotensin-aldosterone system, and the stimulation of growth hormone release. It also has sedative and analgesic effects due to its ability to cross the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide has several advantages for lab experiments, including its ability to selectively target alpha-2 adrenergic receptors and its well-established safety profile. However, its limitations include its short half-life and the potential for side effects such as dry mouth, dizziness, and sedation.
Zukünftige Richtungen
The potential therapeutic applications of 2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide are vast, and future research should focus on exploring its use in combination with other drugs, its effects on different types of cancer, and its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a versatile drug with promising therapeutic applications in various fields. Its mechanism of action and physiological effects make it a valuable tool for scientific research. However, further studies are needed to fully understand its potential and limitations.
Synthesemethoden
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide can be synthesized through several methods, including the Friedel-Crafts reaction, acylation, and reductive amination. The most commonly used method involves the reaction of 4-chlorobenzaldehyde with 3-methylbutylamine followed by acylation with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, drug addiction, and cancer treatment. It has been shown to alleviate neuropathic pain, reduce opioid withdrawal symptoms, and inhibit cancer cell growth.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(2)7-8-15-13(16)9-11-3-5-12(14)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHHMVIFBDEBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)

![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)
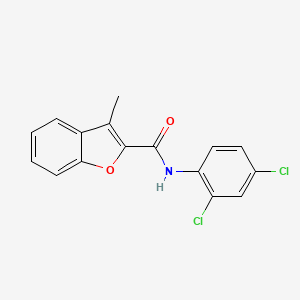
![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)

![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)
![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)
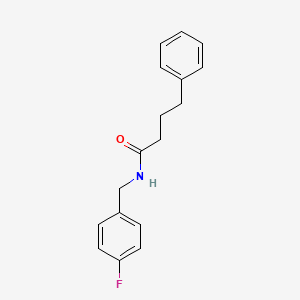
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
